5-(dimethylsulfamoyl)-2-methoxy-N-(1,2-oxazol-3-yl)benzamide -

5-(dimethylsulfamoyl)-2-methoxy-N-(1,2-oxazol-3-yl)benzamide

Catalog Number: EVT-5289249
CAS Number:
Molecular Formula: C13H15N3O5S
Molecular Weight: 325.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

List of Related Compounds:

    N-[[2'-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]-4-(2-oxazolyl)[1,1'-biphenyl]- 2-yl]methyl]-N,3,3-trimethylbutanamide (BMS-207940)

    Compound Description: BMS-207940 is a highly potent and orally active endothelin ET(A) receptor antagonist [, ]. It exhibits high binding affinity and selectivity for the ET(A) receptor over the ET(B) receptor. Preclinical studies have demonstrated its effectiveness in blocking big ET pressor responses [].

    Relevance: BMS-207940 shares a core structure with 5-[(dimethylamino)sulfonyl]-N-3-isoxazolyl-2-methoxybenzamide, notably the presence of an isoxazole ring substituted with a sulfonamide moiety. Both compounds are classified as sulfonamide endothelin receptor antagonists. BMS-207940 represents a more complex derivative with a biphenyl group incorporated into its structure [, ].

    5-(dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)-1-naphthalenesulfonamide (BMS 182874)

    Compound Description: BMS 182874 is an endothelin ET(A) receptor antagonist []. It is utilized in research to investigate the role of ET(A) receptors in vasoconstriction [, ].

    5-(Dimethylamino)-N-pyridyl-,-N-pyrimidinyl-,-N-pyridazinyl-, and -N-pyrazinyl-1-naphthalenesulfonamides

    Compound Description: This group of compounds represents a series of novel non-peptide endothelin-A (ETA) receptor antagonists []. These compounds were developed through automated synthesis, exploring 6-membered nitrogen heterocycles as replacements for the N-isoxazolyl substituent present in other ETA antagonists like BMS 182874 [].

    Relevance: The compounds in this series, along with 5-[(dimethylamino)sulfonyl]-N-3-isoxazolyl-2-methoxybenzamide, belong to the broader class of sulfonamide-based ETA receptor antagonists. They all share the common feature of a sulfonamide group attached to a naphthalene ring system. The key difference lies in the substituent attached to the sulfonamide nitrogen. While the target compound incorporates an isoxazole ring, this series explores various 6-membered nitrogen-containing heterocycles [].

    5-(dimethylamino)-N-(5-chloro-3-methoxy-2-pyrazinyl)-1-naphthalenesulfonamide (7m)

    Compound Description: Compound 7m is a potent and selective endothelin-A (ETA) receptor antagonist []. It was developed during structure-activity relationship studies focusing on optimizing substituents on the pyrazine ring [].

    N-(3,4-dimethyl-5-isoxazolyl)-4'-(2-oxazolyl)[1,1'-biphenyl]-2-sulfonamide (BMS-193884)

    Compound Description: BMS-193884 is a selective endothelin ET(A) receptor antagonist previously investigated as a clinical development candidate [].

    4-amino-N-[2-(1-aminocycloalkan-1-yl)ethyl]-5-chloro-2-methoxybenzamides

    Compound Description: This series of compounds represents novel 5-hydroxytryptamine 4 (5-HT4) receptor agonists []. They were designed with conformationally restricted amines due to the effect of repulsion by neighboring substituents [].

    4-amino-5-chloro-N-[2-(1-dimethylamino-1-cyclohexyl)ethyl]-2-methoxybenzamide (YM-47813)

    Compound Description: YM-47813 is a potent 5-hydroxytryptamine 4 (5-HT4) receptor agonist that demonstrated significant activity in enhancing gastric motility and gastric emptying in preclinical studies [].

    Relevance: Similar to the previous series, YM-47813 shares structural features with 5-[(dimethylamino)sulfonyl]-N-3-isoxazolyl-2-methoxybenzamide despite targeting a different receptor. Both compounds have a benzamide core with a chlorine substituent at the 5 position and a methoxy group at the 2 position of the benzene ring [].

    N-[2-[[[(cyclohexylamino)carbonyl]amino]sulfonyl]ethyl]-5-125I-2-methoxybenzamide ([125I]iodoglyburide)

    Compound Description: [125I]Iodoglyburide is a radioligand developed for the localization and study of ATP-sensitive potassium channels in the brain [].

    Relevance: Though targeting a different class of proteins, [125I]Iodoglyburide exhibits structural resemblance to 5-[(dimethylamino)sulfonyl]-N-3-isoxazolyl-2-methoxybenzamide. Both compounds share a benzamide core with a methoxy substituent at the 2 position. Additionally, both feature a sulfonamide group, although the exact connections and substituents on the sulfur atom differ [].

    N-[2-[[[(cyclohexylamino)carbonyl]amino]sulfonyl]phenyl]ethyl]-5-chloro-2-methoxybenzamide (Glyburide)

    Compound Description: Glyburide is a medication used in the treatment of type 2 diabetes [, ]. It acts by binding to ATP-sensitive potassium channels in pancreatic beta cells, leading to insulin secretion [].

    Relevance: Glyburide, while used for a different therapeutic purpose, possesses structural similarities to 5-[(dimethylamino)sulfonyl]-N-3-isoxazolyl-2-methoxybenzamide. Both compounds share a benzamide core with a chlorine substituent at the 5 position and a methoxy group at the 2 position. They both feature a sulfonamide group, although with different substituents and connections to the benzene ring [, , ].

    Properties

    Product Name

    5-(dimethylsulfamoyl)-2-methoxy-N-(1,2-oxazol-3-yl)benzamide

    IUPAC Name

    5-(dimethylsulfamoyl)-2-methoxy-N-(1,2-oxazol-3-yl)benzamide

    Molecular Formula

    C13H15N3O5S

    Molecular Weight

    325.34 g/mol

    InChI

    InChI=1S/C13H15N3O5S/c1-16(2)22(18,19)9-4-5-11(20-3)10(8-9)13(17)14-12-6-7-21-15-12/h4-8H,1-3H3,(H,14,15,17)

    InChI Key

    KIOSQYJKEWBSFV-UHFFFAOYSA-N

    SMILES

    CN(C)S(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)NC2=NOC=C2

    Canonical SMILES

    CN(C)S(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)NC2=NOC=C2

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.